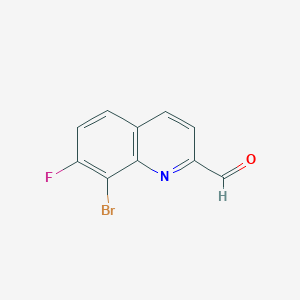

8-Bromo-7-fluoroquinoline-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-7-fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H5BrFNO. It has a molecular weight of 254.06 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5BrFNO/c11-8-4-2-6-1-3-7(5-14)13-10(6)9(8)12/h1-5H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthetic Applications in Heterocyclic Chemistry Research into related quinoline analogs, such as 2-chloroquinoline-3-carbaldehyde and its derivatives, reveals significant synthetic applications in constructing fused or binary heterocyclic systems. These systems are pivotal in the development of compounds with potential biological activities. The chemistry of such quinoline derivatives illustrates their utility in synthesizing complex ring systems, highlighting their importance in medicinal chemistry and drug design (Hamama et al., 2018).

Photolabile Protecting Groups for Biological Studies 8-Bromo-7-hydroxyquinoline and its derivatives have been explored as photoremovable protecting groups. These compounds facilitate the controlled release of biomolecules in response to light, enabling precise studies of biological processes in real time. The photochemical properties of these quinolines, including their efficiency in photolysis under both one-photon and two-photon excitation, make them valuable tools in cell physiology and neuroscience research, offering insights into the temporal and spatial dynamics of biological functions (Zhu et al., 2006).

Coordination Chemistry and Metal Ion Sensing The utility of 8-hydroxyquinoline derivatives extends into coordination chemistry, where they serve as ligands for metal ions, including rare-earth elements. These compounds form complexes with metal ions, which are of interest in materials science and catalysis. Moreover, their ability to selectively bind to specific ions like aluminum (Al^3+) in aqueous solutions has been exploited in developing fluorescent sensors. Such sensors are crucial for detecting and quantifying metal ions in environmental and biological samples, demonstrating the versatility of 8-hydroxyquinoline derivatives in analytical chemistry (Albrecht et al., 2005).

Molecular Switches and Photoinduced Reactions 8-Hydroxyquinoline-8-carbaldehydes, closely related to 8-bromo-7-fluoroquinoline-2-carbaldehyde, have been studied for their photophysical properties, including ground- and excited-state prototropic tautomerization. These properties are fundamental to the development of optically driven molecular switches that can transition between different states in response to light. Such molecular switches have potential applications in molecular electronics and photonics, where they can be used to control and modulate light-induced processes at the molecular level (Vetokhina et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

8-bromo-7-fluoroquinoline-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO/c11-9-8(12)4-2-6-1-3-7(5-14)13-10(6)9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCJKRHALJZXJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=C2Br)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2986443.png)

![N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2986447.png)

![4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2986449.png)

![methyl 5-(((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2986451.png)

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2986452.png)

![4-propyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2986457.png)

![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]prop-2-enamide](/img/structure/B2986459.png)